molecular formula C8H5F2IN2 B13485974 1-(difluoromethyl)-3-iodo-1H-indazole

1-(difluoromethyl)-3-iodo-1H-indazole

Katalognummer: B13485974
Molekulargewicht: 294.04 g/mol
InChI-Schlüssel: JLHMADAIOFCAKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Difluoromethyl)-3-iodo-1H-indazole is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both difluoromethyl and iodo groups on the indazole ring imparts distinct physicochemical properties, making it a valuable compound for various scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-(difluoromethyl)-3-iodo-1H-indazole typically involves the introduction of the difluoromethyl group and the iodination of the indazole ring. One common synthetic route includes the use of difluoromethylation reagents and iodinating agents under specific reaction conditions. For instance, the difluoromethylation can be achieved using difluorocarbene reagents, while the iodination can be carried out using iodine or iodinating agents like N-iodosuccinimide (NIS) in the presence of a suitable catalyst .

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Analyse Chemischer Reaktionen

1-(Difluoromethyl)-3-iodo-1H-indazole undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions typically yield substituted indazole derivatives with diverse functional groups .

Vergleich Mit ähnlichen Verbindungen

1-(Difluoromethyl)-3-iodo-1H-indazole can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C8H5F2IN2

Molekulargewicht

294.04 g/mol

IUPAC-Name

1-(difluoromethyl)-3-iodoindazole

InChI

InChI=1S/C8H5F2IN2/c9-8(10)13-6-4-2-1-3-5(6)7(11)12-13/h1-4,8H

InChI-Schlüssel

JLHMADAIOFCAKY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=NN2C(F)F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.